![molecular formula C18H20ClNO2 B5732361 N-benzyl-5-chloro-N-isopropyl-2-methoxybenzamide](/img/structure/B5732361.png)
N-benzyl-5-chloro-N-isopropyl-2-methoxybenzamide
Overview
Description
N-benzyl-5-chloro-N-isopropyl-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as BICIM and has been extensively studied for its potential applications in scientific research. BICIM is a white solid with a molecular weight of 305.8 g/mol and a melting point of 118-120°C.
Scientific Research Applications
Catalytic Applications
- Catalyst for Alcohol Oxidation: The compound has been studied for its catalytic efficiency in the oxidation of alcohols, especially benzylic alcohols, showing potential as an environmentally benign catalyst (Yakura et al., 2018).
Pharmacological Properties
- Gastroprokinetic Activity: Derivatives of this compound, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have demonstrated potent gastroprokinetic activity, indicating its potential use in enhancing gastric emptying (Kalo et al., 1995).
- Selective Serotonin 4 Receptor Agonists: Certain benzamide derivatives, including those related to this compound, have been identified as selective serotonin 4 receptor agonists, suggesting their utility in gastrointestinal motility and as prokinetic agents with reduced side effects (Sonda et al., 2004).
Chemical Transformation and Metabolism Studies
- Transformation in Biological Systems: Research has investigated the transformation and excretion of related benzamide compounds in biological systems, contributing to the understanding of their metabolic pathways and potential biodegradation (Arita et al., 1970).
Molecular and Chemical Properties
- Molecular Refraction and Polarizability: Studies on related compounds have explored their physical properties, such as density, refractive index, and polarizability, which are crucial for understanding their interactions in various environments (Sawale et al., 2016).
Imaging and Diagnostic Applications
- Melanoma Imaging: Radioiodinated derivatives have been used in melanoma imaging, offering potential for both diagnostic imaging and radionuclide therapy due to their high uptake and slow clearance in melanoma cells (Eisenhut et al., 2000).
Synthesis and Reaction Studies
- Synthesis of Derivatives: The compound has been a starting material in the synthesis of various heterocyclic derivatives, providing a basis for the development of new chemical entities with potential applications in different fields (Abdulla et al., 2013).
Antimycobacterial Activity
- Antimycobacterial Activity: Some derivatives of this compound have shown significant in vitro activity against Mycobacterium tuberculosis and other atypical strains, highlighting their potential in developing new antimycobacterial agents (Kozic et al., 2012).
properties
IUPAC Name |
N-benzyl-5-chloro-2-methoxy-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13(2)20(12-14-7-5-4-6-8-14)18(21)16-11-15(19)9-10-17(16)22-3/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIUMFXIYQODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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